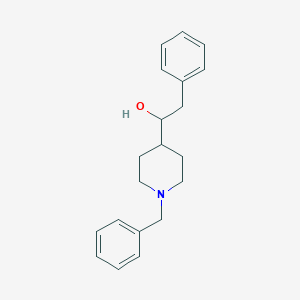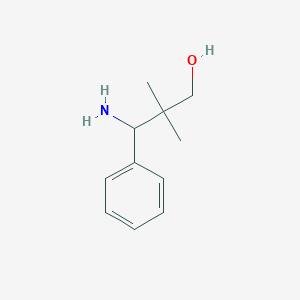
Afatinib Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afatinib Impurity C is a chemical compound that is often encountered as a byproduct during the synthesis of Afatinib, a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family. Afatinib is primarily used in the treatment of non-small cell lung cancer (NSCLC). The presence of impurities like this compound can affect the efficacy and safety of the pharmaceutical product, making its identification and control crucial in the drug development process .
Mechanism of Action
Target of Action
Afatinib Impurity C primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These proteins play a crucial role in cell growth and differentiation .
Mode of Action
This compound is an irreversible blocker of the ErbB family . It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This action disrupts the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR tyrosine kinase pathway . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, this compound disrupts the downstream signaling pathways that regulate cell growth and differentiation .
Pharmacokinetics
This compound exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2-5 hours after oral administration . The compound’s metabolism is minimal, with unchanged drug predominantly excreted in the feces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival . By blocking the activity of EGFR, HER2, and HER4, this compound disrupts the signaling pathways that regulate these processes .
Action Environment
Environmental factors such as food intake can influence the action, efficacy, and stability of this compound . Food reduces total exposure to this compound . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .
Biochemical Analysis
Biochemical Properties
Afatinib Impurity C plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). These interactions result in the inhibition of tyrosine kinase autophosphorylation, which is crucial for the activation of downstream signaling pathways involved in cell proliferation and survival .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of EGFR, HER2, and HER4, leading to the suppression of cell signaling pathways that promote cell growth and survival. This inhibition can result in reduced cell proliferation, induction of apoptosis, and alterations in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the kinase domains of EGFR, HER2, and HER4. By covalently binding to specific cysteine residues in these receptors, this compound irreversibly inhibits their tyrosine kinase activity. This inhibition prevents the autophosphorylation of these receptors, thereby blocking the activation of downstream signaling pathways that are essential for cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to variations in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of tumor cells without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes minimal metabolism, with the majority being excreted unchanged in the feces. It also forms covalent adducts with plasma proteins, which can affect its distribution and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its binding to plasma proteins, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with target receptors and the subsequent inhibition of tyrosine kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Afatinib Impurity C involves a series of chemical reactions, including nitro-reduction, amidation, and salification. The process begins with the reduction of a nitro group, followed by amidation to introduce an amide group, and finally salification to form the desired impurity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for yield and purity. The process is scalable and involves stringent control of reaction conditions to minimize the formation of unwanted byproducts. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the accurate identification and quantification of this compound .
Chemical Reactions Analysis
Types of Reactions
Afatinib Impurity C undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties. These derivatives are often characterized using advanced analytical techniques like mass spectrometry and infrared spectroscopy .
Scientific Research Applications
Afatinib Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Afatinib.
Biology: Investigated for its potential biological activity and interactions with cellular targets.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Afatinib.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Afatinib Impurity C include:
Erlotinib: Another EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: A reversible EGFR inhibitor with similar applications.
Lapatinib: A dual inhibitor of EGFR and HER2 used in breast cancer treatment.
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it is formed through a distinct sequence of reactions and has unique chemical properties that make it a valuable reference standard in pharmaceutical research and development .
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-QDLOVBKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)








